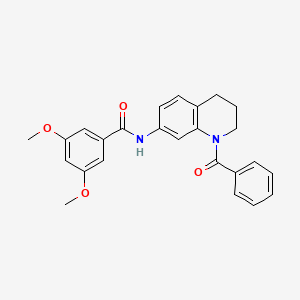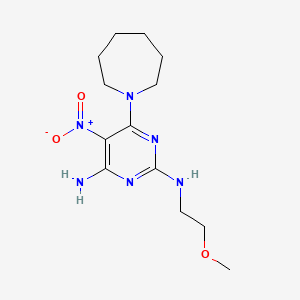![molecular formula C21H26N2O5S B14972427 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B14972427.png)
2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a benzamide core substituted with methoxy groups and a tetrahydroquinoline moiety, which is further functionalized with a propane-1-sulfonyl group.
准备方法
The synthesis of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the tetrahydroquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine.
Introduction of the sulfonyl group: This step involves sulfonylation using propane-1-sulfonyl chloride under basic conditions.
Methoxylation: The benzamide core is methoxylated using methanol in the presence of a catalyst.
Coupling reactions: The final step involves coupling the methoxylated benzamide with the sulfonylated tetrahydroquinoline under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and continuous flow reactors.
化学反应分析
2,6-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form iminium ions.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide core, facilitated by the methoxy groups.
Addition: Nucleophilic addition reactions can take place at the carbonyl group of the benzamide.
Common reagents include DDQ for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
科学研究应用
This compound has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs targeting various biological pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity, while the tetrahydroquinoline moiety can interact with hydrophobic pockets in the target protein. The methoxy groups may influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar compounds include:
2,6-Dimethoxy-N-(1-naphthyl)benzamide: This compound has a naphthyl group instead of the tetrahydroquinoline moiety.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds share the tetrahydroisoquinoline core but differ in their substituents.
The uniqueness of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C21H26N2O5S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
InChI |
InChI=1S/C21H26N2O5S/c1-4-13-29(25,26)23-12-6-7-15-10-11-16(14-17(15)23)22-21(24)20-18(27-2)8-5-9-19(20)28-3/h5,8-11,14H,4,6-7,12-13H2,1-3H3,(H,22,24) |
InChI 键 |
VSUIQRRIYDIQEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-Methylbutanoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14972348.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972352.png)

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14972369.png)


![N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B14972387.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(phenylsulfonyl)piperidine](/img/structure/B14972389.png)

![6-(4-fluorophenyl)-N-(4-isopropylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972407.png)
![N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B14972418.png)
![N-(4-acetamidophenyl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14972420.png)
![N-cycloheptyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14972424.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B14972425.png)
